4-(2-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
CAS No.: 2548976-55-0
Cat. No.: VC11844346
Molecular Formula: C18H22F3N7O
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548976-55-0 |
|---|---|
| Molecular Formula | C18H22F3N7O |
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | 4-[2-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C18H22F3N7O/c1-13-24-16(11-17(25-13)28-6-8-29-9-7-28)27-4-2-26(3-5-27)15-10-14(18(19,20)21)22-12-23-15/h10-12H,2-9H2,1H3 |
| Standard InChI Key | XCRIJCPGDIZXDE-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The compound features a central pyrimidine ring (C₄H₃N₂) substituted at the 2-, 4-, and 6-positions. Key structural elements include:
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Position 4: Morpholine ring (C₄H₈NO), a six-membered heterocycle with one oxygen and one nitrogen atom .
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Position 6: Piperazine ring (C₄H₈N₂) linked to a 6-(trifluoromethyl)pyrimidin-4-yl group .
The molecular formula is C₁₇H₂₀F₃N₇O, with a molecular weight of 395.4 g/mol . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, common in bioactive molecules .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via multi-step reactions, often employing cross-coupling strategies:
Step 1: Suzuki-Miyaura Coupling
A 2-chloro-6-methylpyrimidin-4-yl intermediate reacts with a boronic acid derivative of piperazine under palladium catalysis (e.g., XPhos Pd G2) to form the piperazine-linked pyrimidine core . Typical conditions include:
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Solvent: 1,4-Dioxane/water (3:1)
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Temperature: 95°C
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Catalyst: Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) (0.05 equiv) .
Step 2: Morpholine Incorporation
The morpholine group is introduced via nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 4-chloropyrimidine with morpholine in the presence of DIEA (3.0 equiv) at 130°C yields the target compound .
Step 3: Purification
Crude products are purified via silica gel chromatography, achieving >95% purity. Yields range from 60–80% depending on reaction optimization .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 395.4 g/mol | |
| logP (Partition Coefficient) | ~3.0 (predicted) | |
| Hydrogen Bond Acceptors | 7 | |
| Polar Surface Area | 48.6 Ų | |
| Solubility | Low in water; soluble in DMSO |
The trifluoromethyl group contributes to a logP ~3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The polar surface area (48.6 Ų) suggests moderate permeability, aligning with Lipinski’s rule of five .
Biological Activity and Applications
Antimicrobial Activity
Pyrimidine derivatives with piperazine and morpholine moieties show broad-spectrum antimicrobial effects. For example, compounds with similar structures inhibit Staphylococcus aureus (MIC: 2–8 µg/mL) and Candida albicans (MIC: 4–16 µg/mL) .
Anticancer Prospects
In silico studies predict high affinity for cancer-related targets:
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